molecular formula C7H5BrClFS B13497516 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene

Cat. No.: B13497516
M. Wt: 255.54 g/mol
InChI Key: MRPAAHBCUFDUMF-UHFFFAOYSA-N
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Description

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene is an aromatic compound with a benzene ring substituted with bromine, chlorine, fluorine, and a methylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene typically involves multiple steps, starting from a suitable benzene derivative. One common approach is to introduce the substituents sequentially through electrophilic aromatic substitution reactions. For example:

    Chlorination: Chlorine (Cl₂) can be introduced using a similar method, with iron(III) chloride (FeCl₃) as the catalyst.

    Fluorination: Fluorine can be introduced using a fluorinating agent such as Selectfluor.

    Methylsulfanyl Group Introduction: The methylsulfanyl group can be introduced through a nucleophilic substitution reaction using a suitable thiol reagent.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced catalysts, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other groups using nucleophilic or electrophilic reagents.

    Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction Reactions: The compound can undergo reduction reactions, particularly at the halogenated positions, using reducing agents like lithium aluminum hydride (LiAlH₄).

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solution.

    Electrophilic Substitution: Sulfuric acid (H₂SO₄) or nitric acid (HNO₃) for nitration.

    Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Major Products

    Substitution Products: Depending on the substituent introduced, various derivatives can be formed.

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Dehalogenated compounds or reduced sulfur-containing derivatives.

Scientific Research Applications

5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

    Medicine: Exploration of its derivatives for pharmaceutical applications, such as potential drug candidates.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 5-Bromo-2-chloro-1-fluoro-3-(methylsulfanyl)benzene depends on its specific application

    Electrophilic Aromatic Substitution: The electron-withdrawing and electron-donating effects of the substituents can influence the reactivity of the benzene ring.

    Nucleophilic Attack: The halogen atoms can be targets for nucleophilic attack, leading to substitution reactions.

    Oxidation and Reduction: The methylsulfanyl group can undergo oxidation or reduction, affecting the overall reactivity and properties of the compound.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-2-chloro-1-fluoro-3-nitrobenzene: Similar structure but with a nitro group instead of a methylsulfanyl group.

    5-Chloro-2-fluorobromobenzene: Lacks the methylsulfanyl group.

    2-Bromo-5-chlorofluorobenzene: Different positioning of the substituents.

Properties

Molecular Formula

C7H5BrClFS

Molecular Weight

255.54 g/mol

IUPAC Name

5-bromo-2-chloro-1-fluoro-3-methylsulfanylbenzene

InChI

InChI=1S/C7H5BrClFS/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3

InChI Key

MRPAAHBCUFDUMF-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=CC(=C1Cl)F)Br

Origin of Product

United States

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